molecular formula C17H19BF2N2O4S B1426095 2,4-Difluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3-pyridinyl]benzenesulfonamide CAS No. 1092565-35-9

2,4-Difluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3-pyridinyl]benzenesulfonamide

Cat. No. B1426095
M. Wt: 396.2 g/mol
InChI Key: ZTBXSIMTWWSPST-UHFFFAOYSA-N
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Description

“2,4-Difluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3-pyridinyl]benzenesulfonamide” is a chemical compound. It contains elements such as carbon, hydrogen, nitrogen, oxygen, boron, sulfur, and fluorine. The presence of the dioxaborolane group suggests that it might be used in Suzuki-Miyaura cross-coupling reactions, a type of palladium-catalyzed carbon-carbon bond-forming reaction.



Synthesis Analysis

The synthesis of this compound would likely involve the reaction of a 2,4-difluorobenzenesulfonyl chloride with a 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine. The reaction would likely be carried out in the presence of a base.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzenesulfonamide core, with fluorine atoms at the 2 and 4 positions of the benzene ring. The sulfonamide nitrogen would be connected to a pyridine ring, which would have a tetramethyl-1,3,2-dioxaborolane group at the 5 position.



Chemical Reactions Analysis

As mentioned earlier, this compound could potentially be used in Suzuki-Miyaura cross-coupling reactions due to the presence of the dioxaborolane group. This group can form boronic acids under certain conditions, which are key reagents in these types of reactions.



Physical And Chemical Properties Analysis

Without specific experimental data, it’s difficult to provide accurate physical and chemical properties. However, based on its structure, we can infer that it’s likely to be a solid at room temperature, and due to the presence of multiple polar groups, it’s likely to have good solubility in polar solvents.


Safety And Hazards

Again, without specific data, it’s hard to provide accurate safety and hazard information. As with all chemicals, it should be handled with appropriate safety measures. Direct contact, inhalation, or ingestion should be avoided.


Future Directions

The future directions for this compound would likely involve its use in the synthesis of more complex molecules, particularly through palladium-catalyzed cross-coupling reactions. Its utility in these reactions could make it a valuable tool in the synthesis of pharmaceuticals and other biologically active compounds.


Please note that this is a general analysis and may not be completely accurate. For a comprehensive analysis, please refer to scientific literature or consult a chemistry professional. Also, the synthesis and handling of chemical compounds should only be performed by trained individuals in a controlled laboratory environment. Safety data sheets should always be consulted prior to working with new chemicals.


properties

IUPAC Name

2,4-difluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BF2N2O4S/c1-16(2)17(3,4)26-18(25-16)11-7-13(10-21-9-11)22-27(23,24)15-6-5-12(19)8-14(15)20/h5-10,22H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBXSIMTWWSPST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BF2N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40726171
Record name 2,4-Difluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40726171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3-pyridinyl]benzenesulfonamide

CAS RN

1092565-35-9
Record name 2,4-Difluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40726171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,4-Difluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3-pyridinyl]benzenesulfonamide
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2,4-Difluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3-pyridinyl]benzenesulfonamide
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2,4-Difluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3-pyridinyl]benzenesulfonamide
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2,4-Difluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3-pyridinyl]benzenesulfonamide
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2,4-Difluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3-pyridinyl]benzenesulfonamide
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2,4-Difluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3-pyridinyl]benzenesulfonamide

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